molecular formula C12H8F3NOS B1304216 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde CAS No. 438577-61-8

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

Cat. No. B1304216
CAS RN: 438577-61-8
M. Wt: 271.26 g/mol
InChI Key: TULJSSOBHAIERD-UHFFFAOYSA-N
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Description

“4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde” is a chemical compound . It is part of a class of organic compounds known as phenoxyacetic acid derivatives . These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a type of heterocyclic compound . The empirical formula is C12H10F3NOS . The SMILES string representation is FC(F)(F)C1=CC=C(C=C1)C(S2)=NC©=C2CO .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde” are not fully detailed in the search results. It is known to be a solid .

Scientific Research Applications

Role in Drug Development

The trifluoromethyl group, which is present in the compound, is a common feature in many FDA-approved drugs . The incorporation of fluorine or fluorine-containing functional groups in compounds can significantly affect pharmaceutical growth . Therefore, this compound could potentially be used in the development of new drugs.

Synthesis of Hydrazones

This compound has been used in the synthesis of a new series of hydrazones . Hydrazones are a class of organic compounds that have been studied for their potential antimicrobial and antioxidant properties .

Antimicrobial Applications

The hydrazones synthesized using this compound have been tested for their antimicrobial properties . They have shown moderate-to-good growth inhibition activity against several types of bacteria .

Antioxidant Applications

Some of the hydrazones synthesized using this compound have shown good antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Regulation of Central Inflammation

This compound may play an important role in the regulation of central inflammation . This suggests potential applications in the treatment of diseases associated with inflammation in the central nervous system .

Control of Brain Inflammation Process

The compound can also be used to control the brain inflammation process . This could be particularly useful in the treatment of neurodegenerative diseases, which are often associated with inflammation in the brain .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Eye Dam. 1 . This means it is considered toxic if swallowed and can cause serious eye damage .

Mechanism of Action

Mode of Action

Similar compounds have been found to act as agonists for peroxisome proliferator-activated receptors . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might interact with its targets to induce changes in cellular processes.

Biochemical Pathways

Related compounds have been shown to play a role in the regulation of central inflammation and control of brain inflammation process . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might influence similar pathways and their downstream effects.

Result of Action

Related compounds have been found to have significant effects on inflammation processes . This suggests that 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde might have similar effects.

properties

IUPAC Name

4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NOS/c1-7-10(6-17)18-11(16-7)8-2-4-9(5-3-8)12(13,14)15/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULJSSOBHAIERD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382343
Record name 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde

CAS RN

438577-61-8
Record name 4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of {4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanol (intermediate 1, 2.52 g) in chloroform (200 ml) was treated with manganese dioxide (17.3 g) and the reaction mixture stirred for 2.5 hours. The reaction was filtered through Celite™ and the filtrate evaporated to give the title compound as a white solid.
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
17.3 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of [4-methyl-2-(4-trifluoromethyl-phenyl)-thiazol-5-yl]-methanol (5.0 g, 18.3 mmol) and MnO2 (2.4 g, 27.5 mmol) in chloroform (110 mL) are heated to reflux for 48 hrs, cooled to room temperature, filtered through celite. Concentration yields 5 gram of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
Quantity
2.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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